molecular formula C13H22N2O3S B6752784 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1-cyclopropylmethanesulfonamide

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1-cyclopropylmethanesulfonamide

Cat. No.: B6752784
M. Wt: 286.39 g/mol
InChI Key: HHQOBMAPKZKNFV-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1-cyclopropylmethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with cyclopropanecarbonyl and cyclopropylmethanesulfonamide groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1-cyclopropylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c16-13(11-3-4-11)15-7-5-12(6-8-15)14-19(17,18)9-10-1-2-10/h10-12,14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQOBMAPKZKNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)NC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1-cyclopropylmethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The cyclopropanecarbonyl group is introduced through a cyclopropanation reaction, while the cyclopropylmethanesulfonamide group is added via sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can replace the cyclopropyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1-cyclopropylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide
  • N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide

Uniqueness

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1-cyclopropylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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